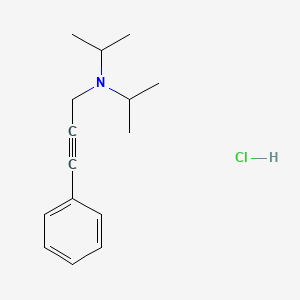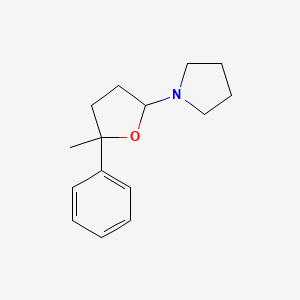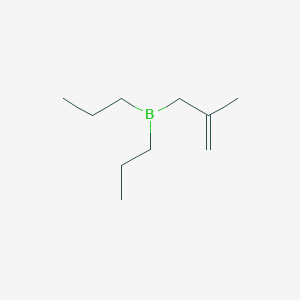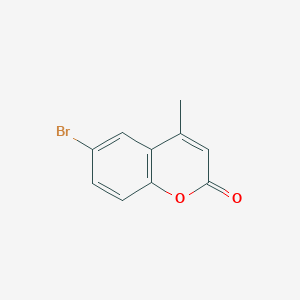
6-bromo-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce byproducts. Techniques such as one-pot synthesis, recyclable catalysts, and green methodologies are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the chromen-2-one core.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azides, propargyl bromide, and various acid catalysts. Reaction conditions often involve dry solvents and controlled temperatures to ensure high yields and selectivity .
Major Products
Major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, thiazoles, and triazoles.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for synthesizing complex heterocyclic systems.
Biology: It exhibits significant antimicrobial, anticancer, and antioxidant activities, making it a valuable compound for biological research.
Mechanism of Action
The mechanism of action of 6-bromo-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it can interfere with estrogen synthesis, disrupt cell cycle progression, and inhibit cytochrome P450 enzymes . These interactions contribute to its diverse biological activities, including its anticancer and antimicrobial effects.
Comparison with Similar Compounds
6-bromo-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
4-hydroxy-6-methyl-2H-chromen-2-one: Known for its anticoagulant properties.
3-(bromoacetyl)coumarin: Exhibits significant antimicrobial and antiproliferative activities.
6-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another brominated coumarin derivative with unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities.
Properties
CAS No. |
65490-12-2 |
|---|---|
Molecular Formula |
C10H7BrO2 |
Molecular Weight |
239.06 g/mol |
IUPAC Name |
6-bromo-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7BrO2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3 |
InChI Key |
MALCVALLKPESDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
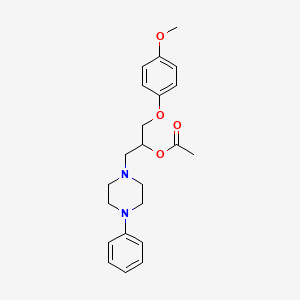
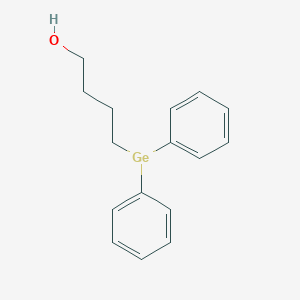
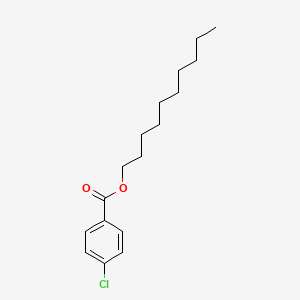
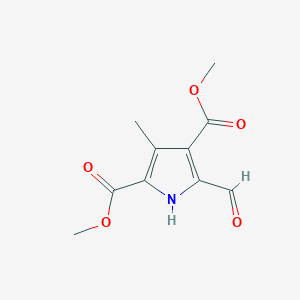
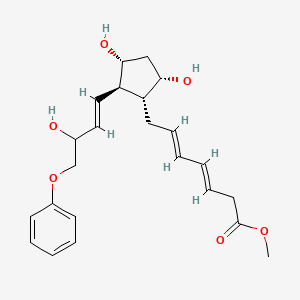
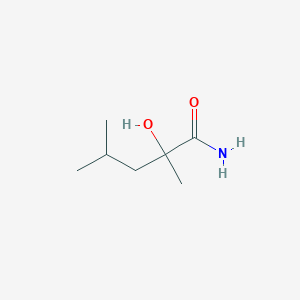
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)


